

Chemical properties and structure of Dasatinib intermediate-1

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An In-depth Technical Guide to the Chemical Properties and Structure of **Dasatinib** Intermediate-1

For the purposes of this technical guide, "**Dasatinib Intermediate-1**" will refer to the critical precursor, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. This intermediate plays a pivotal role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1]

Chemical Structure and Properties

Dasatinib Intermediate-1 is a complex molecule featuring a thiazole carboxamide core linking a substituted phenyl group and a pyrimidinyl group.

Chemical Structure:

Caption: Chemical structure of **Dasatinib Intermediate-1**.

Physicochemical and Spectroscopic Data:

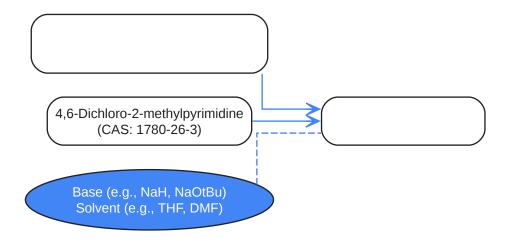
The following tables summarize the key chemical and physical properties of **Dasatinib Intermediate-1**.



Identifier	Value	Reference
IUPAC Name	N-(2-Chloro-6- methylphenyl)-2-[(6-chloro-2- methyl-4-pyrimidinyl)amino]-5- thiazolecarboxamide	[1]
CAS Number	302964-08-5	[1][2]
Molecular Formula	C20H15Cl2N5OS	Calculated
Molecular Weight	444.34 g/mol	Calculated
Property	Value	Reference
Appearance	Pale yellow to yellow powder	[1]
Purity	≥ 98%	[1]
Solubility	Insoluble in water, soluble in polar organic solvents like DMF.[3][4]	

Synthesis Pathway

Dasatinib Intermediate-1 is synthesized through the nucleophilic displacement of a chlorine atom on a pyrimidine ring by an amino group on a thiazole derivative.





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Caption: Synthesis of **Dasatinib Intermediate-1**.

Experimental Protocols

The synthesis of **Dasatinib Intermediate-1** typically involves the reaction of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a base.

Example Protocol:

A common synthetic route involves the nucleophilic displacement of chlorine from 4,6-dichloro-2-methylpyrimidine by 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[5]

- Reaction Setup: A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in a suitable aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is prepared in a reaction vessel.
- Addition of Base: A base, such as sodium hydride (NaH) or sodium tert-butoxide, is added to
 the solution to deprotonate the amino group on the thiazole ring, forming a more potent
 nucleophile.
- Addition of Pyrimidine: 4,6-dichloro-2-methylpyrimidine is then added to the reaction mixture.
- Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup and Purification: Upon completion, the reaction is quenched, and the product is
 isolated through extraction and purified by recrystallization or column chromatography to
 yield N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5thiazolecarboxamide as a solid.[5]

Analytical Characterization:

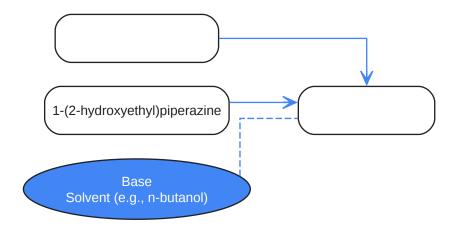
The structure and purity of the synthesized intermediate are confirmed using various analytical techniques.



Analytical Technique	Observed Data	Reference
¹ H-NMR (DMSO, 300 MHz)	δ 10.02 (1H, s), 8.32 (1H, s), 7.42 (1H, d), 7.28 (2H, m), 6.95 (1H, s), 2.65 (3H, s), 2.25 (3H, s)	[6]
Mass Spectrometry (ESI)	m/z 444.1 [M+H]+ (for a closely related structure)	[5]
HPLC Purity	>98%	[5]

Role in Dasatinib Synthesis

Dasatinib Intermediate-1 is the penultimate precursor in several reported synthetic routes to Dasatinib.[5][7] The subsequent and final step involves the reaction of this intermediate with 1-(2-hydroxyethyl)piperazine.



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Caption: Final step in the synthesis of Dasatinib.

This reaction involves the nucleophilic substitution of the remaining chlorine atom on the pyrimidine ring with the piperazine derivative, yielding the final Dasatinib molecule.[7] The quality and purity of **Dasatinib Intermediate-1** are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient.[1]



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